Stressin I
Description
Stressin I is a synthetic corticotropin-releasing factor receptor 1 (CRF-R1) agonist, widely utilized in preclinical studies to investigate CRF-R1-mediated pathways in stress responses, pain modulation, and neuroendocrine regulation. Structurally, it is a peptide with the formula C203H337N57O56 and a molecular weight of 4,472.24 g/mol . This compound exhibits high solubility in water (up to 1 mg/mL) and stability at -20°C for one month or -80°C for six months . Its selectivity for CRF-R1 over CRF-R2 has been validated in multiple models, including electrophysiological assays in cholinergic neurons and behavioral studies in rodents .
Properties
Molecular Formula |
C203H337N57O56 |
|---|---|
Molecular Weight |
4472.24 |
SMILES |
CCCC[C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@]1([H])CCCN1C([C@]2([H])CCCN2C(C)=O)=O) |
Synonyms |
Cyclo(31-34)[D-Phe12,Nle21,38,Glu31, Lys34]Ac-hCRF (4-41); PPISLDLTFHLLREVLEXARAEQLAQQEHSKRKLXEII_x000B_(Modifications: Pro-1 = N-terminal Ac, X = Nle, Glu-28 = γ-Glu, Lys-31 = ε-Lys, Cyclized = Glu-28 - Lys-31, Ile-38 = C-terminal Amide); _x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar CRF Receptor-Targeting Compounds
Stressin I is often compared to endogenous CRF and other synthetic agonists/antagonists targeting CRF-R1 or CRF-R2. Below is a detailed analysis of its pharmacological and functional distinctions:
Receptor Specificity and Functional Outcomes
Mechanistic Divergence in Behavioral Models
- Pain Modulation :
this compound (2.2 µmol, i.c.v.) elevated paw pressure thresholds by 552.4% (vs. 389.1% for Urocortin III), with effects blocked by naloxone, confirming opioid-dependent pathways . In contrast, CRF-R2 agonists like Urocortin III showed minimal efficacy in pain models. - Neuroendocrine Regulation :
this compound increased GnRH neuron burst frequency in estrogen-treated mice, whereas Urocortin III suppressed it, highlighting receptor-specific modulation of reproductive neurocircuitry .
Pharmacokinetic and Stability Profiles
- This compound’s aqueous solubility (1 mg/mL) surpasses lipophilic CRF-R1 antagonists like CP376395, which require organic solvents .
- Unlike endogenous CRF, this compound resists rapid enzymatic degradation in plasma, enabling sustained receptor activation in vivo .
Key Research Findings
- CRF-R1 Selectivity: this compound’s exclusive CRF-R1 activation was proven via: Abolished effects in CRF-R1-knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
